Cas no 114416-91-0 (S-ethyl (1-phenylethyl)carbamothioate)
114416-91-0 structure
Product Name:S-ethyl (1-phenylethyl)carbamothioate
CAS No:114416-91-0
MF:C11H15NOS
MW:209.307901620865
CID:1202369
PubChem ID:188877
Update Time:2025-04-20
S-ethyl (1-phenylethyl)carbamothioate Chemical and Physical Properties
Names and Identifiers
-
- S-ethyl (1-phenylethyl)carbamothioate
- (2R)-2-hydroxy-1,2-dipyridin-2-ylethanone
- S-ethyl N-(1-phenylethyl)carbamothioate
- S-Ethyl hydrogen (1-phenylethyl)carbonimidothioate
- DTXSID10921353
- 114416-91-0
-
- Inchi: 1S/C11H15NOS/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
- InChI Key: JKXNNKOAYZKMOY-UHFFFAOYSA-N
- SMILES: S(CC)C(NC(C)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 209.08755
- Monoisotopic Mass: 209.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.087
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.55
- PSA: 29.1
S-ethyl (1-phenylethyl)carbamothioate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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